An In-depth Technical Guide to 5-phenoxyisobenzofuran-1(3H)-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-phenoxyisobenzofuran-1(3H)-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phenoxyisobenzofuran-1(3H)-one, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a gamma-lactone ring fused to a phenoxy-substituted benzene ring.[1] This molecule has garnered significant attention in synthetic and medicinal chemistry, primarily as a pivotal intermediate in the preparation of isoquinoline derivatives.[1] Its most notable application is in the multi-step synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The isobenzofuran-1(3H)-one core, often referred to as a phthalide, is a scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of 5-phenoxyisobenzofuran-1(3H)-one.
Chemical Structure and Identification
The structure of 5-phenoxyisobenzofuran-1(3H)-one consists of a bicyclic isobenzofuranone system with a phenoxy group attached at the 5-position of the benzene ring. The lactone functionality is integral to its reactivity and chemical properties.
Systematic IUPAC Name: 5-phenoxy-2-benzofuran-1(3H)-one
Common Synonyms:
Key Identifiers:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-phenoxyisobenzofuran-1(3H)-one is presented in the table below. It is important to note that while some properties like boiling point are calculated, experimental data for properties such as melting point and solubility are not consistently reported in the literature.
| Property | Value | Source(s) |
| Appearance | Solid or liquid | [6] |
| Boiling Point | 422.5 ± 45.0 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.281 g/cm³ (Predicted) | [6] |
| Flash Point | 179.7 ± 21.4 °C (Predicted) | [7] |
| Solubility | Data not consistently available | [7] |
| Melting Point | Data not consistently available | [7] |
Synthesis Protocols
The synthesis of 5-phenoxyisobenzofuran-1(3H)-one is a critical step in the production of Roxadustat. Several synthetic routes have been developed, with a common strategy involving the reaction of a suitably substituted phthalimide or phthalide with a phenoxide source.
Method 1: From N-substituted-4-phenoxy-phthalimide
This method involves the reductive cleavage of an N-substituted-4-phenoxy-phthalimide using zinc powder in a basic medium. This approach is detailed in patent literature and provides a direct route to the desired phthalide.[8]
Experimental Workflow:
Caption: Synthesis from N-substituted-4-phenoxy-phthalimide.
Step-by-Step Protocol:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, add 40 g of sodium hydroxide and 200 mL of water. Stir until the sodium hydroxide is completely dissolved.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[1]
-
Addition of Phthalimide: Slowly add 100 g of N-methyl-4-phenoxyphthalimide in batches over approximately 1 hour, maintaining the temperature between 0-5 °C.[1]
-
Initial Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.[1]
-
Reduction: Add 130 g of zinc powder and 200 mL of water to the reaction mixture.[1]
-
Heating: Heat the mixture to 90 °C and maintain this temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the solid by filtration and wash it twice with 50 mL of water.[1]
-
Acidification and Cyclization: Combine the filtrates and adjust the pH to 1 with hydrochloric acid. Heat the acidic solution to 80 °C for 1-2 hours to facilitate lactonization.[1]
-
Isolation and Purification: Cool the solution to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution. Filter the resulting solid and wash it with water. The crude product can be further purified by slurrying in methanol, followed by filtration and drying, to yield the final product.[1]
Method 2: Copper-Catalyzed Coupling
Another common approach is the copper-catalyzed Ullmann condensation, which couples 5-bromophthalide with phenol in the presence of a base.[1]
Experimental Workflow:
Caption: Copper-catalyzed synthesis route.
This method offers an alternative pathway, though specific, detailed protocols for this exact transformation are less commonly published outside of patent literature. The general principle involves heating the reactants with a copper source (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring.
-
The methylene protons (at C3) would likely appear as a singlet at approximately 5.0-5.5 ppm.[9]
-
The aromatic protons of the phenoxy group and the isobenzofuranone core would resonate in the range of 6.8-8.0 ppm, with coupling patterns dependent on their substitution.
-
-
¹³C NMR: The carbon NMR would be characterized by:
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
-
A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching is expected in the region of 1740-1780 cm⁻¹ .[9][10]
-
Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .[10]
-
Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.[10]
-
A prominent C-O stretching band for the ether linkage is expected between 1200-1250 cm⁻¹ .[11]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 226. The fragmentation pattern would likely involve the loss of the phenoxy group or cleavage of the lactone ring, leading to characteristic fragment ions.[12]
Biological Context and Applications
The primary significance of 5-phenoxyisobenzofuran-1(3H)-one lies in its role as a key building block for the drug Roxadustat .[2] Roxadustat functions by inhibiting HIF-prolyl hydroxylase, an enzyme that targets hypoxia-inducible factors (HIFs) for degradation.[3] By inhibiting this enzyme, Roxadustat stabilizes HIFs, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[3] This mechanism effectively stimulates the production of red blood cells.
While 5-phenoxyisobenzofuran-1(3H)-one itself is not marketed as a therapeutic agent, the broader class of isobenzofuranone derivatives has been investigated for a range of biological activities:
-
Antiproliferative Activity: Certain derivatives have shown cytotoxicity against cancer cell lines like U937 (lymphoma) and K562 (myeloid leukemia).[4]
-
Antioxidant Activity: Phenolic isobenzofuranones, in particular, have demonstrated potent radical-scavenging capabilities.[5]
-
Antidepressant Potential: Some isobenzofuranone derivatives have been found to act as serotonin (5-HT) reuptake inhibitors, suggesting potential applications in neurology.
Safety and Handling
Based on available safety data sheets, 5-phenoxyisobenzofuran-1(3H)-one should be handled with standard laboratory precautions.
-
Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Ensure adequate ventilation or use a fume hood.[13]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-phenoxyisobenzofuran-1(3H)-one is a compound of considerable interest due to its crucial role in the synthesis of the anti-anemia drug Roxadustat. Its chemistry is defined by the reactive lactone ring and the stable phenoxy substituent. While detailed, publicly available analytical data for this specific molecule is sparse, its synthesis is well-documented in patent literature. The broader isobenzofuranone scaffold continues to be a fertile ground for drug discovery, with derivatives showing promise in oncology and neurology. Further research into the inherent biological activities of 5-phenoxyisobenzofuran-1(3H)-one could reveal additional applications beyond its current use as a synthetic intermediate.
References
- 1. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. 5-phenoxyisobenzofuran-1(3H)-one CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]
- 8. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dergipark.org.tr [dergipark.org.tr]
